A Technical Guide to the Mechanism of Action of Cloransulam-Methyl
A Technical Guide to the Mechanism of Action of Cloransulam-Methyl
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Cloransulam-methyl is a selective, systemic, post-emergence herbicide belonging to the triazolopyrimidine chemical family.[1][2] It is highly effective for the control of broadleaf weeds in various crops, most notably soybeans.[1] Its mode of action is characterized by high potency at low application rates and a favorable toxicological profile for mammals, which stems from its highly specific molecular target within the plant.[3][4] This guide provides an in-depth examination of the biochemical and molecular mechanisms by which cloransulam-methyl exerts its herbicidal activity, complete with quantitative data and detailed experimental protocols for its study.
The Molecular Target: Acetolactate Synthase (ALS)
The primary target of cloransulam-methyl is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][5][6] This enzyme (EC 2.2.1.6) catalyzes the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[4][7]
BCAAs are fundamental building blocks for protein synthesis and are crucial for cell division and overall plant growth.[8] The BCAA biosynthesis pathway is present in plants and microorganisms but is absent in animals, which must obtain these amino acids through their diet.[9] This fundamental metabolic difference is the basis for the high selectivity and low mammalian toxicity of ALS-inhibiting herbicides.
The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway
Cloransulam-methyl disrupts the BCAA pathway at its initiation point. The synthesis of valine, leucine, and isoleucine involves a series of shared enzymatic steps, beginning with the condensation of pyruvate or the reaction of pyruvate with 2-oxobutanoate, both of which are catalyzed by ALS. The inhibition of this single enzyme effectively shuts down the production of all three vital amino acids.
Figure 1. The Branched-Chain Amino Acid (BCAA) synthesis pathway in plants.
Molecular Mechanism of Inhibition
Cloransulam-methyl functions as a potent, reversible, slow-binding inhibitor of the ALS enzyme.[8] The herbicidal molecule binds to a site on the enzyme that is distinct from the active site but allosterically blocks substrate access.[10] Evidence suggests that ALS inhibitors, including triazolopyrimidines, bind to the regulatory site on the enzyme, where the feedback inhibitors valine and leucine would normally bind.[11] This binding prevents the catalytic cycle from proceeding, leading to a rapid depletion of intracellular pools of BCAAs. The ultimate consequences for the plant are a swift cessation of cell division and growth, followed by chlorosis, necrosis, and death.[8]
Figure 2. Logical diagram of ALS enzyme inhibition by cloransulam-methyl.
Quantitative Analysis of Inhibition
The efficacy of an ALS inhibitor is quantified by two primary metrics: the IC50 value , which measures inhibition at the enzymatic level, and the GR50 (or LD50) value , which measures the effect on the whole organism.
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IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in vitro. A lower IC50 value indicates a more potent inhibitor.
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GR50 (Half-maximal Growth Reduction): The dose of a herbicide required to reduce the growth (typically measured by biomass) of a plant by 50% in vivo.
These values are critical for comparing the sensitivity of different weed species or for identifying herbicide resistance, where a resistant biotype will exhibit a significantly higher IC50 or GR50 value than its susceptible counterpart.
| Parameter | Species / Biotype | Value | Comments |
| IC50 | Amaranthus retroflexus (Smooth Pigweed) - Susceptible (S) | 25-fold higher than R2 | ALS from the S biotype was less sensitive than an imidazolinone-resistant (R2) biotype, indicating negative cross-resistance.[12] |
| IC50 | Amaranthus retroflexus (Smooth Pigweed) - Resistant (R2) | 25-fold lower than S | ALS from this biotype showed enhanced sensitivity to cloransulam-methyl.[12] |
| GR50 | Conyza sumatrensis (Sumatran Fleabane) - Susceptible | 2.1 g a.i. ha⁻¹ | Dose required to reduce the dry mass of susceptible plants by 50%.[13] |
| GR50 | Conyza sumatrensis (Sumatran Fleabane) - Resistant | 109.1 g a.i. ha⁻¹ | The resistant biotype required over 50 times more herbicide for the same effect, indicating a high level of resistance.[13] |
| Resistance Index (RI) | Conyza sumatrensis (Sumatran Fleabane) | 51.8 | Calculated as (GR50 of Resistant Biotype) / (GR50 of Susceptible Biotype).[13] |
Experimental Protocols for Mechanism Elucidation
Protocol 5.1: In Vitro ALS Enzyme Activity and Inhibition Assay
This protocol determines the direct effect of cloransulam-methyl on ALS enzyme activity extracted from plant tissue. The assay measures the formation of acetolactate, which is converted to acetoin for colorimetric quantification.[14]
Methodology:
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Enzyme Extraction:
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Homogenize 1g of fresh, young leaf tissue on ice in 5 mL of extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM EDTA, 10% v/v glycerol, 1 mM DTT).
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Filter the homogenate through cheesecloth and centrifuge at 20,000 x g for 20 min at 4°C.
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Collect the supernatant containing the crude enzyme extract.
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-
Enzyme Assay:
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Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES-KOH pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂), cofactors (0.1 mM Thiamine pyrophosphate (TPP), 10 µM FAD), and varying concentrations of cloransulam-methyl (dissolved in DMSO, with a solvent control).
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Initiate the reaction by adding 50 µL of the enzyme extract to 200 µL of the reaction mixture.
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Incubate at 37°C for 60 minutes.
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-
Product Conversion and Detection:
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Stop the reaction by adding 25 µL of 6N H₂SO₄.
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Heat the mixture at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.
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Add 250 µL of a freshly prepared solution of 0.5% (w/v) creatine and 5% (w/v) α-naphthol (in 2.5 N NaOH).
-
Incubate at 60°C for 15 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 525 nm using a spectrophotometer.
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Calculate the percentage of inhibition for each herbicide concentration relative to the control.
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Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
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Figure 3. Experimental workflow for an in vitro ALS activity and inhibition assay.
Protocol 5.2: Whole-Plant Dose-Response Assay
This protocol assesses the herbicidal efficacy of cloransulam-methyl on whole plants under controlled environmental conditions.[1][6]
Methodology:
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Plant Propagation:
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Germinate seeds of susceptible and putative resistant weed biotypes in trays filled with a sterile potting medium.
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Transplant seedlings at a consistent growth stage (e.g., 2-4 true leaves) into individual pots.
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Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
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Herbicide Application:
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Prepare a stock solution of a commercial formulation of cloransulam-methyl.
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Create a series of dilutions to achieve a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 1x is the recommended field rate).
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Apply the herbicide treatments to the plants using a calibrated track sprayer to ensure uniform coverage. Include a non-treated control group.
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-
Data Collection:
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Maintain the treated plants in the greenhouse for a specified period (typically 21-28 days).
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At the end of the period, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
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Harvest the above-ground biomass for each plant, place in a paper bag, and dry in an oven at 60-70°C until a constant weight is achieved.
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Record the dry weight for each plant.
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-
Data Analysis:
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Convert the dry weight data to a percentage of the non-treated control.
-
Use a statistical software package (e.g., R with the 'drc' package) to fit a log-logistic dose-response curve to the data.[6]
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From the curve, calculate the GR50 value, which is the dose that causes a 50% reduction in plant dry weight.
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References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cloransulam-methyl (Ref: XDE 565) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Structural basis of resistance to herbicides that target acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
